molecular formula C13H20N2 B1444109 3-Benzyl-1-ethylpiperazine CAS No. 1248907-73-4

3-Benzyl-1-ethylpiperazine

Cat. No.: B1444109
CAS No.: 1248907-73-4
M. Wt: 204.31 g/mol
InChI Key: CTSVPIQWTUXDNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Benzyl-1-ethylpiperazine, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

This compound is a piperazine derivative that belongs to a class of compounds known as piperazine analogs. It has the molecular formula C13H20N2.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.31 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Bifunctional Catalysts : A study by Lang, Park, and Hong (2010) described the synthesis of base-functionalized aza-bis(oxazoline) ligands incorporating the ethylpiperazine-functionalized copper catalyst. This catalyst demonstrated improved rate acceleration and enantioselectivity in the asymmetric Henry reaction, showcasing the chemical utility of ethylpiperazine derivatives in catalysis (Lang et al., 2010).

Biological Activities

  • Antimicrobial Activities : A study by Temiz-Arpaci et al. (2021) focused on the synthesis of novel benzoxazole compounds incorporating the ethylpiperazine moiety. These compounds displayed promising antimicrobial activities against P. aeruginosa, illustrating the potential of ethylpiperazine derivatives in developing new antimicrobial agents (Temiz-Arpaci et al., 2021).

Molecular Docking and Quantum Mechanical Calculations

  • Molecular Docking Studies : The same study by Temiz-Arpaci et al. also performed molecular docking studies to understand the interaction of synthesized compounds with the DNA gyrase enzyme. The findings suggest these compounds bind in a manner similar to known antibiotics, providing insights into the design of novel antimicrobial agents with specific target mechanisms (Temiz-Arpaci et al., 2021).

Advanced Materials and Catalysis

  • Synthesis of Alkynyl Indoles : Research by Kerim and El Kaim (2016) highlighted the use of N-ethylpiperazine in the A3 coupling process for efficient access to alkynyl indoles, demonstrating the versatility of ethylpiperazine derivatives in synthesizing complex heterocyclic structures (Kerim & El Kaim, 2016).

Environmental Applications

  • Dye Removal from Water : Bildik, Turan, Barim, and Senkal (2014) investigated the use of a quaternary amine-functionalized resin derived from ethylpiperazine for the removal of acidic and basic dyes from water. This study underscores the potential application of ethylpiperazine derivatives in environmental remediation, specifically in water purification technologies (Bildik et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, (S)-1-Benzyl-3-ethylpiperazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for 3-Benzyl-1-ethylpiperazine were not found in the search results, piperazine-based antimicrobial polymers are a subject of ongoing research . This suggests that there may be potential for future developments in this area.

Biochemical Analysis

Biochemical Properties

3-Benzyl-1-ethylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from mitochondria . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound . Long-term exposure to this compound has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . The localization of this compound to specific subcellular sites can determine its biological effects and therapeutic potential .

Properties

IUPAC Name

3-benzyl-1-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-15-9-8-14-13(11-15)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSVPIQWTUXDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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